PROTAC Hemagglutinin Degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC Hemagglutinin Degrader-1 is a novel compound designed to target and degrade the hemagglutinin protein of the influenza virus. This compound is part of the broader class of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit target proteins to the ubiquitin-proteasome system for degradation. This compound has shown promise in antiviral research, particularly for its ability to selectively degrade the hemagglutinin protein, thereby inhibiting the replication of the influenza virus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC Hemagglutinin Degrader-1 involves several key steps:
Ligand Synthesis: The first step is the synthesis of a ligand that specifically binds to the hemagglutinin protein. This ligand is typically synthesized through a series of organic reactions, including amide bond formation and aromatic substitution.
Linker Attachment: A linker molecule is then attached to the ligand. The linker is designed to provide the appropriate spatial orientation for the subsequent attachment of the ubiquitin ligase ligand.
Ubiquitin Ligase Ligand Synthesis: The final step involves the synthesis of a ligand that binds to an E3 ubiquitin ligase. This ligand is often synthesized through a series of reactions, including esterification and alkylation.
Conjugation: The hemagglutinin ligand, linker, and ubiquitin ligase ligand are then conjugated to form the final PROTAC molecule
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: PROTAC Hemagglutinin Degrader-1 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and amide bonds.
Reduction: Reduction reactions can occur at the carbonyl groups present in the linker and ligands.
Substitution: Aromatic substitution reactions can modify the ligands to enhance binding affinity and specificity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used for aromatic substitution reactions
Major Products: The major products formed from these reactions include modified ligands with enhanced binding properties and stability. These modifications can improve the efficacy of the PROTAC molecule in targeting and degrading the hemagglutinin protein .
Applications De Recherche Scientifique
PROTAC Hemagglutinin Degrader-1 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of targeted protein degradation and to develop new methods for synthesizing bifunctional molecules.
Biology: The compound is used to investigate the role of hemagglutinin in the life cycle of the influenza virus and to develop new antiviral therapies.
Medicine: this compound is being explored as a potential therapeutic agent for treating influenza infections by selectively degrading the hemagglutinin protein.
Industry: The compound is used in the development of new antiviral drugs and in the production of research reagents for studying protein degradation pathways .
Mécanisme D'action
PROTAC Hemagglutinin Degrader-1 exerts its effects by recruiting the hemagglutinin protein to the ubiquitin-proteasome system for degradation. The compound consists of three main components:
Hemagglutinin Ligand: Binds specifically to the hemagglutinin protein.
Linker: Provides the appropriate spatial orientation for the ligands.
Ubiquitin Ligase Ligand: Binds to an E3 ubiquitin ligase, facilitating the ubiquitination of the hemagglutinin protein
Once the hemagglutinin protein is ubiquitinated, it is recognized and degraded by the proteasome, thereby inhibiting the replication of the influenza virus .
Comparaison Avec Des Composés Similaires
PROTAC Hemagglutinin Degrader-1 is unique in its ability to selectively degrade the hemagglutinin protein of the influenza virus. Similar compounds include:
PROTAC Influenza Hemagglutinin Degrader-2: Another PROTAC molecule targeting the hemagglutinin protein but with different ligands and linkers.
PROTAC Influenza Neuraminidase Degrader-1: Targets the neuraminidase protein of the influenza virus.
PROTAC Respiratory Syncytial Virus Fusion Protein Degrader-1: Targets the fusion protein of the respiratory syncytial virus
The uniqueness of this compound lies in its specific targeting of the hemagglutinin protein, which is crucial for the entry of the influenza virus into host cells. This specificity makes it a promising candidate for antiviral therapy .
Propriétés
Formule moléculaire |
C61H93N5O9S |
---|---|
Poids moléculaire |
1072.5 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[[(4aS,6aS,6bR,10S,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbonyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H93N5O9S/c1-39-50(76-38-64-39)41-14-12-40(13-15-41)36-63-52(70)45-34-42(67)37-66(45)53(71)51(55(2,3)4)65-49(69)20-28-73-30-32-75-33-31-74-29-27-62-54(72)61-25-23-56(5,6)35-44(61)43-16-17-47-58(9)21-19-48(68)57(7,8)46(58)18-22-60(47,11)59(43,10)24-26-61/h12-16,38,42,44-48,51,67-68H,17-37H2,1-11H3,(H,62,72)(H,63,70)(H,65,69)/t42-,44?,45+,46?,47?,48+,51-,58+,59-,60-,61+/m1/s1 |
Clé InChI |
GTMVLEBKSVQAQY-ILZWUNRDSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O)C)C)C4CC(CC5)(C)C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)O)C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.